molecular formula C8H13N3O B13333747 (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine

Cat. No.: B13333747
M. Wt: 167.21 g/mol
InChI Key: YGYWUSCZWNODIS-UHFFFAOYSA-N
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Description

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine typically involves the annulation of the pyran ring to an existing pyrazole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrazole ring. For example, the compound can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrazole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic amounts of acids or bases and controlled reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,4-c]pyrazoles: Compounds with similar core structures but different substituents.

    Pyrazolo[3,4-c]pyridines: Similar heterocyclic compounds with a pyridine ring instead of a pyran ring.

Uniqueness

(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of a methanamine group, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-3-yl)methanamine

InChI

InChI=1S/C8H13N3O/c1-11-8(4-9)6-2-3-12-5-7(6)10-11/h2-5,9H2,1H3

InChI Key

YGYWUSCZWNODIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCOCC2=N1)CN

Origin of Product

United States

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